(2-Benzothiazolylthio)acetic acid (phenylmethylene)hydrazide
Description
(2-Benzothiazolylthio)acetic acid (phenylmethylene)hydrazide (CAS: 94768-90-8) is a benzothiazole-derived hydrazone with the molecular formula C₁₇H₁₅N₃O₂S₂ and a molecular weight of 357.45 g/mol . Structurally, it features a benzothiazole core linked via a sulfur atom to an acetohydrazide moiety, which is further substituted with a 4-methoxyphenylmethylene group. This compound is synthesized through the condensation of 2-(benzothiazol-2-ylthio)acetic acid hydrazide with 4-methoxybenzaldehyde under reflux conditions .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-benzylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c20-15(19-17-10-12-6-2-1-3-7-12)11-21-16-18-13-8-4-5-9-14(13)22-16/h1-10H,11H2,(H,19,20)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMRCFLCGZRUDT-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73718-47-5 | |
| Record name | Acetic acid, (2-benzothiazolylthio)-, (phenylmethylene)hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073718475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzothiazolylthio)acetic acid (phenylmethylene)hydrazide typically involves the reaction of 2-mercaptobenzothiazole with bromoacetic acid to form (2-benzothiazolylthio)acetic acid. This intermediate is then reacted with phenylmethylenehydrazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Hydrolysis of the Thioester Bond
The thioester group undergoes hydrolysis under acidic or basic conditions, yielding 2-mercaptobenzothiazole and acetic acid derivatives . This reactivity is typical of thioesters, with the sulfur atom acting as a nucleophilic leaving group .
Oxidation of the Hydrazide Moiety
The hydrazide group (–NH–NH–C=O) is highly susceptible to oxidation. Studies on analogous hydrazides (e.g., phenylacetic hydrazide) demonstrate clean oxidation to carboxylic acids (e.g., phenylacetic acid) using agents like hexachloroiridate(IV) ([IrCl₆]²⁻) .
Key Observations from Oxidation Kinetics :
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Rate-determining step : Formation of hydrazyl free radicals via single-electron transfer.
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pH dependence : Reactivity peaks in mildly basic conditions (pH 6–8), favoring the deprotonated enolate form of the hydrazide.
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Second-order rate constants :
| Hydrazide | Oxidation Product | Conditions |
|---|---|---|
| Phenylacetic hydrazide | Phenylacetic acid | [IrCl₆]²⁻, pH 6–8 |
| Benzhydrazide | Benzoic acid | [IrCl₆]²⁻, pH 6–8 |
Nucleophilic Substitution at the Benzothiazole Ring
The benzothiazole sulfur and nitrogen atoms participate in nucleophilic aromatic substitutions. For example, the sulfur atom can act as a leaving group in reactions with amines or alkoxides, enabling functionalization of the aromatic ring .
Complexation with Metal Ions
The compound’s sulfur and nitrogen donors facilitate coordination with transition metals (e.g., Ir⁴⁺, Mn²⁺), as observed in catalytic oxidation studies . Such interactions are critical in designing metal-organic frameworks or catalysts.
Stability and Degradation
Scientific Research Applications
Chemistry
In the field of chemistry, (2-Benzothiazolylthio)acetic acid (phenylmethylene)hydrazide serves as:
- Building Block : It is utilized as a building block in organic synthesis for creating more complex molecules.
- Coordination Chemistry : The compound acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology
Research into the biological applications of this compound has revealed promising findings:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For example, esters derived from (2-benzothiazolylthio)acetic acid have demonstrated both bactericidal and bacteriostatic effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida pseudotropicalis and Euglena gracilis .
- Anticancer Activity : Investigations into its anticancer properties suggest that it may interact with specific molecular targets involved in cancer progression, potentially leading to new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for:
- Drug Development : The unique structural components allow for modifications that could enhance efficacy and specificity in drug design.
- Therapeutic Applications : Its interactions with biological molecules may lead to the development of novel therapeutic agents targeting various diseases.
Industry
The industrial applications include:
- Material Science : The compound is investigated for its potential use in developing materials with specific properties such as fluorescence or conductivity. These materials could be useful in electronic applications or sensors.
Table 1: Antimicrobial Activity of Derivatives
| Compound | Target Organism | Activity Type | Concentration (µg/ml) |
|---|---|---|---|
| Ester I | Bacillus subtilis | Bactericidal | 50 |
| Ester II | Escherichia coli | Bacteriostatic | 100 |
| Ester III | Candida pseudotropicalis | Bactericidal | 100 |
| Ester IV | Trypanosoma cruzi | Antiprotozoal | Varies |
The table summarizes data from studies investigating the antimicrobial effects of various esters derived from (2-benzothiazolylthio)acetic acid. The compounds showed varying degrees of effectiveness depending on the concentration and target organism .
Insights from Literature
Research has identified that certain derivatives exhibit enhanced activity compared to traditional antimicrobial agents. For instance, ethyl (2-benzothiazolylthio)acetate was found to be more effective against Pythium aphanidermatum than commonly used fungicides . Furthermore, ongoing studies continue to explore the structure-activity relationship (SAR) of these compounds to optimize their biological activities.
Mechanism of Action
The mechanism of action of (2-Benzothiazolylthio)acetic acid (phenylmethylene)hydrazide involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The hydrazide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations on the Aromatic Ring
The biological and physicochemical properties of benzothiazole hydrazones are highly sensitive to substituents on the aromatic ring. Below is a comparative analysis of key analogues:
Key Observations :
- Electron-donating groups (e.g., 4-OCH₃) improve solubility but may reduce electrophilic reactivity compared to electron-withdrawing groups (e.g., NO₂) .
- Biphenyl substituents (e.g., 4-Ph) enhance hydrophobic interactions in enzyme binding pockets .
Core Heterocycle Modifications
Replacing the benzothiazole core with other heterocycles alters bioactivity:
Key Observations :
- Benzothiazole derivatives exhibit superior antimicrobial activity over benzoxazole analogues due to sulfur's electronegativity and polarizability .
Key Observations :
- Piperidine or acetic acid catalysis is critical for Schiff base formation in hydrazones .
- Yields vary with substituent steric and electronic effects (e.g., nitro groups reduce yields due to side reactions) .
Physicochemical Properties
Key Observations :
- Lipophilicity increases with larger aromatic substituents (e.g., biphenyl), reducing aqueous solubility .
- Nitro groups lower thermal stability due to oxidative degradation .
Key Observations :
Q & A
Basic Research Question
- IR Spectroscopy: The presence of C=N stretching (1580–1620 cm⁻¹) and N–H bending (1530–1550 cm⁻¹) confirms hydrazone formation. Shifts in C=O (1680–1700 cm⁻¹) indicate conjugation with the benzothiazole ring .
- ¹H NMR: Protons on the hydrazone moiety (N=CH–) appear as singlets at δ 8.2–8.5 ppm, while aromatic protons from the phenylmethylene group show splitting patterns dependent on substitution .
- Mass Spectrometry: Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of H₂O or CO) differentiate isomers .
What methodological approaches are used to evaluate the anticonvulsant activity of benzothiazolyl hydrazone derivatives?
Advanced Research Question
- In Vivo Models: Maximal electroshock (MES) and subcutaneous metrazol (scMET) tests in mice (doses: 30–300 mg/kg) assess seizure suppression. Neurotoxicity is evaluated via rotorod tests .
- Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., nitro) on the phenylmethylene moiety enhance activity, likely due to improved blood-brain barrier penetration. Compounds with 2,4-dichloro substitutions show ED₅₀ values <30 mg/kg in MES models .
How can cyclization reactions of benzothiazolyl hydrazones be optimized to synthesize indeno[1,2-c]pyrazol-4-one derivatives?
Advanced Research Question
Cyclization requires refluxing benzothiazolyl hydrazones in glacial acetic acid for 7–9 hours, monitored by TLC (hexane:ethyl acetate, 3:1). Key parameters:
- Catalyst: Acetic acid (5% v/v) accelerates intramolecular cyclization via protonation of the hydrazone nitrogen.
- Temperature: Reflux at 110–120°C ensures complete ring closure. Yields drop below 100°C due to incomplete dehydration .
- Substituent Effects: Electron-donating groups (e.g., methoxy) on the hydrazone aryl ring increase reaction rates by stabilizing transition states .
What strategies resolve contradictions in reported biological activity data for benzothiazolyl hydrazone derivatives?
Advanced Research Question
Discrepancies often arise from variations in assay conditions or impurity profiles. Solutions include:
- Standardized Protocols: Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v).
- Purity Validation: HPLC (≥95% purity) and elemental analysis ensure consistent compound quality .
- Meta-Analysis: Compare IC₅₀ values across studies using cheminformatics tools (e.g., molecular docking to confirm target binding modes) .
How are metal complexes of benzothiazolyl hydrazones synthesized, and what are their applications?
Advanced Research Question
- Synthesis: Reacting the hydrazone ligand with Hg(II) or Pd(II) halides in acetonitrile/THF (1:2 molar ratio) yields octahedral complexes. Characterized via IR (shift in C=O to 1650–1670 cm⁻¹) and conductivity measurements .
- Applications: Hg(II) complexes exhibit antimicrobial activity (MIC: 8–16 µg/mL against S. aureus), while Pd(II) derivatives show potential as catalysts in Suzuki-Miyaura couplings .
What computational methods validate the enzyme inhibitory potential of benzothiazolyl hydrazones?
Advanced Research Question
- Docking Studies: AutoDock Vina or Schrödinger Suite models interactions with target enzymes (e.g., α-glucosidase). Hydrazones with planar benzothiazole rings fit into hydrophobic active sites, with binding energies ≤−8.0 kcal/mol .
- MD Simulations: 100-ns trajectories assess stability of ligand-enzyme complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
How do solvent polarity and substituent effects influence the fluorescence properties of benzothiazolyl hydrazones?
Advanced Research Question
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance fluorescence intensity via stabilization of excited-state intramolecular charge transfer (ICT). Quantum yields increase from 0.2 (hexane) to 0.6 (DMF) .
- Substituent Effects: Electron-donating groups (e.g., –OCH₃) redshift emission maxima (Δλ = 20–30 nm) by extending conjugation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
